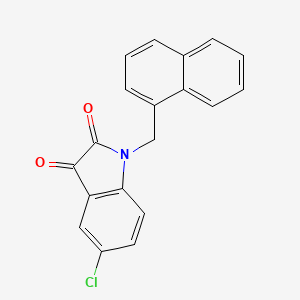

5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione, also known as 5-CN-IND, is a member of the indole family of compounds. It is a synthetic, halogenated derivative of indole and has been studied extensively in the past few decades due to its potential applications in the fields of medicinal chemistry and biochemistry. 5-CN-IND has been investigated for its ability to interact with a variety of biological targets, including enzymes and receptors, and has been found to have a wide range of biological activities, such as anti-cancer, anti-inflammatory, and anti-bacterial effects.

Scientific Research Applications

5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione has been studied extensively in the past few decades due to its potential applications in the fields of medicinal chemistry and biochemistry. It has been investigated for its ability to interact with a variety of biological targets, including enzymes and receptors, and has been found to have a wide range of biological activities, such as anti-cancer, anti-inflammatory, and anti-bacterial effects. In addition, 5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione has been used as a tool in the study of a variety of physiological processes, such as signal transduction, gene regulation, and cell proliferation.

Mechanism of Action

Target of Action

Similar compounds have shown potentialEGFR inhibitory activity . EGFR, or Epidermal Growth Factor Receptor, plays a crucial role in cell growth and proliferation, making it a common target for anticancer drugs .

Mode of Action

Based on its potential egfr inhibitory activity, it may bind to the egfr and inhibit its activation, thereby preventing the downstream signaling pathways that lead to cell growth and proliferation .

Biochemical Pathways

If it acts as an egfr inhibitor, it would affect pathways such as theMAPK/ERK pathway and the PI3K/Akt pathway , both of which are involved in cell growth, survival, and proliferation .

Pharmacokinetics

These properties would greatly impact the bioavailability of the compound, determining how much of the drug reaches the target site, how it is distributed within the body, how it is metabolized, and how it is eliminated .

Result of Action

If it acts as an egfr inhibitor, it could potentially lead to a decrease in cell growth and proliferation, particularly in cancer cells that overexpress egfr .

Advantages and Limitations for Lab Experiments

The advantages of using 5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione in laboratory experiments include its relative ease of synthesis and its wide range of biological activities. In addition, 5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione is relatively stable and can be stored for extended periods of time without significant degradation. However, the use of 5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione in laboratory experiments is limited by its potential toxicity, as it has been found to be toxic to certain types of cells in vitro.

Future Directions

The potential applications of 5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione are numerous and there are a variety of future directions that can be explored. For example, further research could be conducted to investigate the mechanisms of action of 5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione and to determine its potential therapeutic uses. In addition, further studies could be conducted to investigate the effects of 5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione on other biological targets and to determine its potential applications in the treatment of various diseases. Finally, further research could be conducted to investigate the potential toxicity of 5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione and to determine its safety profile.

Synthesis Methods

The synthesis of 5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione is relatively straightforward and can be accomplished in a few steps. The most common method involves the reaction of 1-naphthalenemethyl-1H-indole-2,3-dione with a chlorinating agent, such as thionyl chloride, in the presence of a base, such as pyridine. The reaction is typically carried out in an organic solvent, such as dichloromethane, and the product is purified by column chromatography.

properties

IUPAC Name |

5-chloro-1-(naphthalen-1-ylmethyl)indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClNO2/c20-14-8-9-17-16(10-14)18(22)19(23)21(17)11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXRGXILRASHNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C4=C(C=C(C=C4)Cl)C(=O)C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-Methoxy-1H-benzimidazol-2-yl)methyl]amine dihydrochloride, 95%](/img/structure/B6285830.png)

![{2-[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}amine dihydrochloride hydrate; 95%](/img/structure/B6285874.png)

![[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B6285929.png)